

Ciprofloxacin Lactate: A Deep Dive into its Molecular Structure and Activity Relationship

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Compound of Interest

Compound Name: Ciprofloxacin Lactate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin lactate, a salt form of the second-generation fluoroquinolone ciprofloxacin, is a broad-spectrum antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its development was a crucial step in improving the aqueous solubility of ciprofloxacin, facilitating its intravenous administration in clinical settings. The core chemical structure of ciprofloxacin, featuring a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position, is a key determinant of its high efficacy.[1] This guide provides a comprehensive technical overview of the molecular structure-activity relationship (SAR) of **ciprofloxacin lactate**, its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

Molecular Structure

The chemical formula for **Ciprofloxacin Lactate** is $C_{17}H_{18}FN_3O_3 \cdot C_3H_6O_3$, with a molecular weight of 421.42 g/mol.[4] The molecule consists of the active ciprofloxacin base and a lactate salt. The IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid; 2-hydroxypropanoic acid.[5]

The fundamental structure of ciprofloxacin is a quinolone ring system. Key structural features that dictate its antibacterial activity include:

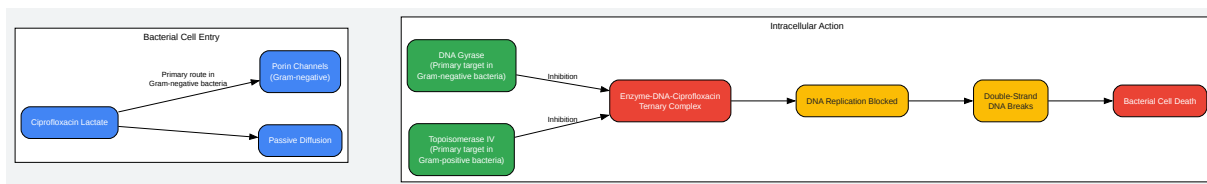
- N-1 Cyclopropyl Group: This group is critical for its high activity.[\[1\]](#)
- C-6 Fluorine Atom: The introduction of a fluorine atom significantly broadened the spectrum of activity compared to first-generation quinolones like nalidixic acid.[\[1\]](#)
- C-7 Piperazine Ring: This substituent enhances the drug's activity against *Pseudomonas aeruginosa* and other Gram-negative bacteria.
- C-3 Carboxylic Acid and C-4 Carbonyl Group: These are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.

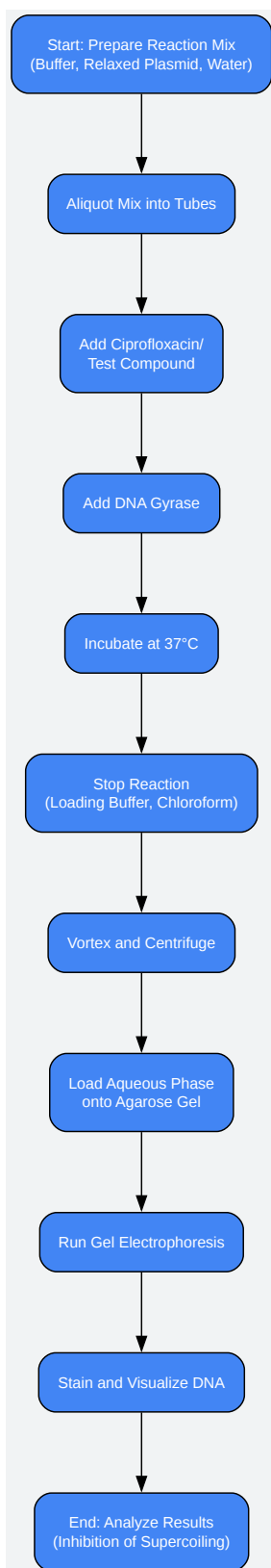
Mechanism of Action

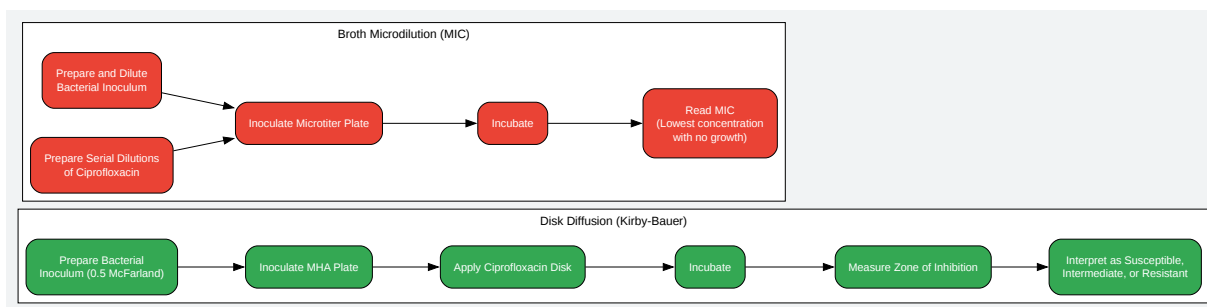
Ciprofloxacin lactate exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[\[1\]\[2\]\[6\]\[7\]](#) These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[\[2\]\[6\]\[7\]](#)

The drug enters bacterial cells through passive diffusion and porin channels in the outer membrane of Gram-negative bacteria.[\[6\]](#) Once inside, ciprofloxacin binds to the enzyme-DNA complex, forming a stable ternary complex.[\[1\]\[6\]](#) This complex traps the enzyme, leading to a halt in the movement of the DNA replication fork and the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[\[1\]\[6\]](#)

Interestingly, the primary target of ciprofloxacin differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the main target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[\[1\]](#) Ciprofloxacin has been shown to bind to bacterial DNA gyrase with an affinity that is 100 times greater than its affinity for mammalian DNA gyrase, which contributes to its selective toxicity.[\[8\]](#)







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